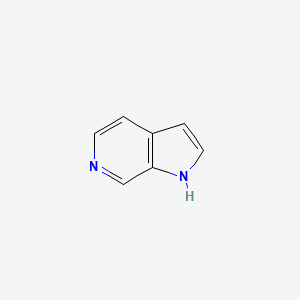

6-Azaindole

Overview

Description

6-Azaindole is a structural framework that is an integral part of several biologically active natural and synthetic organic molecules . It is an indole derivative and a useful synthetic intermediate . The molecular formula of 6-Azaindole is C7H6N2 and its molecular weight is 118.14 g/mol .

Synthesis Analysis

The synthesis of 6-Azaindole can be accomplished starting from a simple pyrrole, via a regioselective Friedel-Crafts acylation, Pictet-Spengler cyclization, and a radical-mediated aromatization . A new variant of the intramolecular Diels–Alder oxazole (IMDAO) cycloaddition provides direct access to 6-azaindoles .

Molecular Structure Analysis

The 6-Azaindole structure is bioisosteric to indoles found in biological materials, natural products, and pharmaceuticals . The presence of an extra nitrogen atom within the six-membered ring distinguishes it from the indole structure . The two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase, similar to the bonding pattern of the adenine moiety of the natural substrate ATP .

Chemical Reactions Analysis

The Fischer indole cyclization can be effectively applied to the synthesis of 6-Azaindoles bearing an electron-donating group on the starting pyridylhydrazines . The intramolecular Diels–Alder oxazole (IMDAO) cycloaddition provides direct access to 6-azaindoles .

Physical And Chemical Properties Analysis

6-Azaindole has a molecular weight of 118.14 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0. Its exact mass is 118.053098200 g/mol and its monoisotopic mass is also 118.053098200 g/mol .

Scientific Research Applications

Synthesis and Functionalization via Metal-Catalyzed Cross-Coupling Reactions

6-Azaindole serves as a key structure in medicinal chemistry due to its bio-isosteric relationship with indole. It’s fascinating for its challenging synthesis and bioactivity. Metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki, are modern methods in organic synthesis used to construct and derive azaindole-containing heterocycles .

Scaffold in Medicinal Chemistry

As a privileged structure in medicinal chemistry, 6-Azaindole’s functionalization can lead to a wide range of medicinal applications. Its unique properties allow for modulation by altering substitution patterns or the position of the endocyclic nitrogen, making it a versatile tool for drug discovery .

Design of Kinase Inhibitors

6-Azaindole derivatives have been extensively used as kinase inhibitors, contributing significantly to drug discovery and innovation. The azaindole framework is utilized in various medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs to target different protein kinases .

Bioactive Natural Products and Synthetic Derivatives

The azaindole chemical scaffold is represented in many bioactive natural products and synthetic derivatives. It has yielded several therapeutic agents for a variety of diseases, highlighting its biochemical and biophysical properties .

Novel Synthetic Strategies

Researchers have developed novel synthetic strategies for azaindole core units, producing diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates. These methodologies offer potential solutions for developing novel azaindole derivatives of biological interest .

Useful Synthetic Intermediate

6-Azaindole is a valuable synthetic intermediate in organic chemistry. It’s an indole derivative that is soluble in methanol and chloroform, which makes it a useful reagent in various chemical syntheses .

Mechanism of Action

Target of Action

6-Azaindole is a compound that has been found to be active against a variety of diseases . It has been used in the development of therapeutic agents, particularly as a kinase inhibitor . One of the primary targets of 6-Azaindole is the HIV-1 attachment inhibitor pro-drug BMS-663068 . This compound is currently in clinical development for the treatment of HIV infection .

Mode of Action

The mode of action of 6-Azaindole involves its interaction with its targets, leading to changes that can inhibit the progression of diseases. For instance, in the case of HIV-1, 6-Azaindole acts as an attachment inhibitor, preventing the virus from attaching to host cells and thereby reducing viral replication .

Biochemical Pathways

The biochemical pathways affected by 6-Azaindole are primarily related to its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes, including cell proliferation and differentiation . By inhibiting these enzymes, 6-Azaindole can disrupt these processes and exert its therapeutic effects.

Result of Action

The result of 6-Azaindole’s action at the molecular and cellular level is the inhibition of certain biochemical processes, leading to therapeutic effects. For example, in the context of HIV-1, the action of 6-Azaindole results in reduced viral replication, contributing to the control of the infection .

Action Environment

The action of 6-Azaindole can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the excited state hydrogen and proton transfer reaction pathways of 6-Azaindole . Understanding these influences can be crucial for optimizing the use of 6-Azaindole in therapeutic applications.

Safety and Hazards

Future Directions

Azaindole structural framework has contributed to the generation of new therapeutic agents . The azaindole framework continues to play a significant role in the design of new antiviral agents . Modulating the position and isosteric replacement of the nitrogen atom of azaindole analogs notably influences the intrinsic physicochemical properties of lead compounds .

properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDJOPOOHHZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181562 | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaindole | |

CAS RN |

271-29-4 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

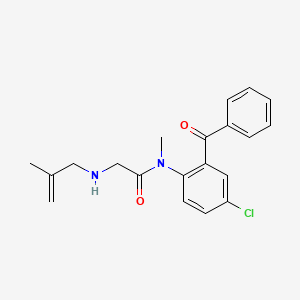

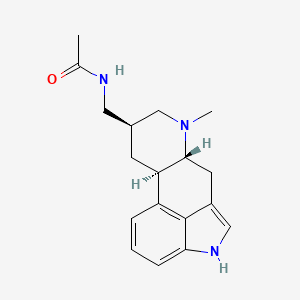

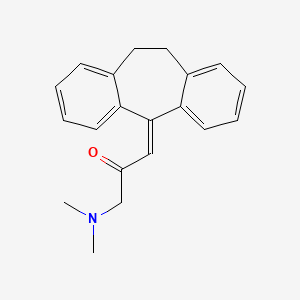

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)